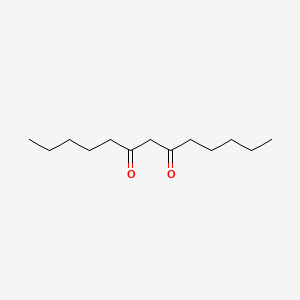

6,8-Tridecanedione

Description

Structure

3D Structure

Properties

CAS No. |

32743-88-7 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

tridecane-6,8-dione |

InChI |

InChI=1S/C13H24O2/c1-3-5-7-9-12(14)11-13(15)10-8-6-4-2/h3-11H2,1-2H3 |

InChI Key |

ONLKWZYYIZMJRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC(=O)CCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel Beta-Diketones: A Technical Guide to 6,8-Tridecanedione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the novel beta-diketone, 6,8-tridecanedione. Beta-diketones are a significant class of organic compounds that serve as crucial intermediates in the synthesis of various heterocyclic compounds and as ligands for metal complexes, exhibiting a wide range of biological activities.[1][2][3] This document outlines a plausible and detailed synthetic methodology, purification techniques, and expected analytical data for this compound, tailored for professionals in research and drug development.

Synthetic Pathway: Crossed Claisen Condensation

The most established and versatile method for the synthesis of unsymmetrical beta-diketones like this compound is the crossed Claisen condensation.[2][4] This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of this compound, two primary retrosynthetic disconnections are plausible, as illustrated below.

This guide will focus on Route A, the reaction between 2-heptanone and ethyl heptanoate, as a representative synthetic strategy. The overall reaction scheme is presented below.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound based on the principles of the Claisen condensation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | - | 120 | 4.80 g |

| Anhydrous Toluene | - | 0.867 | - | 150 mL |

| 2-Heptanone | 114.19 | 0.817 | 100 | 14.0 mL |

| Ethyl Heptanoate | 158.24 | 0.865 | 110 | 19.2 mL |

| 1 M Hydrochloric Acid | - | - | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | - | As needed |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 4.80 g, 120 mmol). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere, followed by careful decantation. Anhydrous toluene (100 mL) is then added to the flask.

-

Enolate Formation: 2-Heptanone (14.0 mL, 100 mmol) is dissolved in anhydrous toluene (20 mL) and added dropwise to the stirred suspension of sodium hydride at room temperature over 30 minutes. The mixture is then heated to 50-60 °C for 1 hour to ensure complete formation of the sodium enolate.

-

Condensation: Ethyl heptanoate (19.2 mL, 110 mmol) dissolved in anhydrous toluene (30 mL) is added dropwise to the reaction mixture at 50-60 °C over 1 hour. The reaction mixture is then refluxed for 4-6 hours, during which the color may change.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (200 mL) with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

Crude beta-diketones can be purified by several methods. A common and effective method involves the formation of a copper(II) complex, which can be isolated and subsequently decomposed to yield the pure beta-diketone.[2]

Protocol for Purification via Copper Complex:

-

The crude this compound is dissolved in a minimal amount of hot ethanol.

-

A saturated aqueous solution of copper(II) acetate is added dropwise with stirring. A green-blue precipitate of the copper(II) bis(6,8-tridecanedionate) complex will form.

-

The precipitate is collected by filtration, washed with water and a small amount of cold ethanol, and then air-dried.

-

The dried copper complex is suspended in a mixture of diethyl ether and 10% sulfuric acid. The mixture is stirred vigorously until the solid dissolves and the aqueous layer becomes a clear blue solution.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined ether extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford the purified this compound.

Quantitative Data (Expected)

Due to the absence of specific literature data for this compound, the following table summarizes the expected quantitative data based on analogous long-chain beta-diketones.

| Parameter | Expected Value/Range |

| Yield | |

| Crude Yield | 60-75% |

| Purified Yield | 45-60% |

| Physical Properties | |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not available; expected to be high, distillation under reduced pressure recommended |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ ppm) | |

| -CH₃ (terminal) | ~0.9 (t) |

| -(CH₂)n- | ~1.2-1.6 (m) |

| -CH₂-C=O | ~2.2-2.5 (t) |

| -CH₂- (between carbonyls, keto form) | ~3.5 (s) |

| =CH- (enol form) | ~5.5 (s) |

| -OH (enol form) | ~15-16 (br s) |

| ¹³C NMR (CDCl₃, δ ppm) | |

| -CH₃ (terminal) | ~14 |

| -(CH₂)n- | ~22-32 |

| -CH₂-C=O | ~40-50 |

| -CH₂- (between carbonyls, keto form) | ~58 |

| =CH- (enol form) | ~95-100 |

| C=O (keto form) | ~200-205 |

| C=O (enol form) | ~190-195 |

| IR (neat, cm⁻¹) | |

| C=O stretch (keto form) | ~1720-1700 |

| C=C and C=O stretch (enol form) | ~1640-1580 (broad) |

| O-H stretch (enol form) | ~3200-2500 (very broad) |

| C-H stretch | ~2960-2850 |

| Mass Spectrometry (EI) | |

| Molecular Ion [M]⁺ | m/z 212 |

| Key Fragments | Fragmentation patterns typical of long-chain ketones, including McLafferty rearrangement products. |

Keto-Enol Tautomerism

A fundamental characteristic of beta-diketones is their existence as a mixture of keto and enol tautomers in equilibrium. The enol form is often stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This equilibrium is a key determinant of the chemical reactivity and biological activity of these compounds.[5][6]

Biological Context and Potential Applications

While specific biological activities of this compound have not been extensively reported, long-chain beta-diketones are known to possess a range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities.[3][7] They are also found in nature, for example, in the epicuticular wax of some plants.[8] The ability of beta-diketones to chelate metal ions is crucial to some of their biological functions and also makes them valuable in the development of metal-based drugs and diagnostic agents. Further research into the specific biological profile of this compound could reveal novel therapeutic applications.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The provided protocols and expected data will be a valuable resource for researchers embarking on the synthesis of this and other novel long-chain beta-diketones for applications in medicinal chemistry and materials science.

References

- 1. forskning.ruc.dk [forskning.ruc.dk]

- 2. researchgate.net [researchgate.net]

- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

The Natural Occurrence and Biosynthesis of Long-Chain β-Diketones in Plants and Ketones in Insects: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the specific natural occurrence of 6,8-tridecanedione in plants or insects is not documented in prominent scientific literature, this technical guide explores the broader context of long-chain β-diketones in the plant kingdom and the biosynthesis of analogous long-chain ketones in insects. These compounds are part of a larger class of molecules known as polyketides, which are synthesized through pathways similar to fatty acid synthesis.[1] In plants, long-chain β-diketones are notable constituents of epicuticular waxes, playing a role in protecting the plant from environmental stressors.[2] In insects, long-chain ketones are frequently utilized as chemical signals, such as pheromones, mediating critical behaviors like mating and aggregation.[3][4] This guide provides an in-depth look at the known examples, biosynthetic pathways, and experimental methodologies related to these fascinating natural products.

Long-Chain β-Diketones in Plants

Plants are known to produce a diverse array of polyketides, a class of secondary metabolites characterized by alternating ketone and methylene groups.[1] Among these, long-chain β-diketones are found in the surface waxes of various plant species.

Quantitative Data on Naturally Occurring Long-Chain β-Diketones in Plants

The following table summarizes the quantitative data for a representative long-chain β-diketone found in plants.

| Compound Name | Plant Source | Location in Plant | Quantity | Reference |

| n-Tritriacontane-16,18-dione | Eucalyptus spp., Helianthus annuus (Sunflower) | Leaves, Pollen | Not specified | [5] |

| Hentriacontane-14,16-dione | Hordeum vulgare (Barley) | Leaf Sheath Epicuticular Wax | Major component | [6] |

Biosynthesis of Long-Chain β-Diketones in Plants

The biosynthesis of β-diketones in plants is a specialized branch of the polyketide synthesis pathway. In barley, this process is well-studied and involves a gene cluster known as Cer-cqu.[2][6][7] The key enzyme is a β-diketone synthase (DKS), which is a type III polyketide synthase (PKS).[2][7]

The proposed pathway begins with the products of fatty acid synthesis. A long-chain acyl-CoA is elongated and then undergoes a series of reactions catalyzed by the enzymes encoded by the Cer-cqu cluster to form the characteristic β-diketone structure.

Experimental Protocols: Isolation and Identification

The isolation and identification of long-chain β-diketones from plant material typically involve the following steps:

-

Extraction: The epicuticular waxes are extracted by immersing the plant material (e.g., leaves) in a non-polar solvent like chloroform or hexane for a short period.

-

Fractionation: The crude wax extract is then fractionated using column chromatography on silica gel or alumina, eluting with a gradient of solvents of increasing polarity.

-

Purification: Fractions containing the β-diketones are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To establish the carbon skeleton and the position of the functional groups.

-

Infrared (IR) Spectroscopy: To identify the presence of the ketone functional groups.

-

Long-Chain Ketones in Insects

Insects produce a vast array of chemical signals, with long-chain ketones being a prominent class, particularly as sex pheromones.[3][4] These compounds are typically derived from fatty acid metabolism.

Examples of Long-Chain Ketones in Insects

The following table provides examples of long-chain ketones that function as insect pheromones.

| Compound Name | Insect Species | Function | Reference |

| (Z)-7-Tricosene | Musca domestica (Housefly) | Sex pheromone | [3] |

| (R,R)-6,12-Dimethylpentadecan-2-one | Diabrotica balteata (Banded cucumber beetle) | Sex pheromone | [4] |

| 3-Methyl-2-cyclohexen-1-one | Dendroctonus pseudotsugae (Douglas-fir beetle) | Aggregation pheromone | [3] |

Biosynthesis of Long-Chain Ketones in Insects

The biosynthesis of long-chain ketones in insects generally begins with fatty acid synthesis, followed by elongation, and then modification of the resulting very-long-chain fatty acids (VLCFAs).[3][8] The process often involves decarboxylation, hydroxylation, and oxidation steps to yield the final ketone product.

Experimental Protocols: Pheromone Identification

Identifying insect pheromones involves a combination of biological assays and chemical analysis:

-

Collection of Volatiles: Pheromones are collected from live insects using techniques like solid-phase microextraction (SPME) or by passing air over the insects and trapping the volatile compounds on an adsorbent material.

-

Bioassay-Guided Fractionation: The collected extract is separated into fractions by gas chromatography (GC). The biological activity of each fraction is tested using electroantennography (EAG), where the response of an insect's antenna to the chemical stimulus is measured.

-

Structure Identification: The active fractions are analyzed by coupled gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the active compound(s).

-

Synthesis and Confirmation: The proposed structure is chemically synthesized, and its biological activity is confirmed by comparing it with the natural pheromone in behavioral assays.

While the natural occurrence of this compound remains to be discovered, the study of related long-chain β-diketones in plants and ketones in insects provides a rich field of research. The biosynthetic pathways for these molecules, rooted in fatty acid and polyketide metabolism, showcase the elegant chemical machinery that has evolved in these organisms. The methodologies for their isolation and identification are well-established, paving the way for the discovery of new natural products with potential applications in agriculture, medicine, and beyond. Further exploration into the chemical ecology of a wider range of plant and insect species may yet reveal the presence of this compound or other novel diketones.

References

- 1. Polyketide - Wikipedia [en.wikipedia.org]

- 2. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. WAX INDUCER 1 Regulates β-Diketone Biosynthesis by Mediating Expression of the Cer-cqu Gene Cluster in Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6,8-Tridecanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical characteristics of 6,8-tridecanedione, a long-chain beta-diketone. Due to the limited availability of specific experimental data for this compound, this document outlines its predicted properties based on the well-established chemistry of analogous beta-diketones. Furthermore, detailed experimental protocols for its synthesis and characterization are presented to guide researchers in their investigation of this and similar molecules. The guide also delves into the critical phenomenon of keto-enol tautomerism, a hallmark of beta-dicarbonyl compounds, and its spectroscopic analysis.

Introduction

Beta-diketones are a significant class of organic compounds characterized by the presence of two carbonyl groups separated by a single methylene group. This structural motif imparts unique chemical reactivity and physical properties, making them valuable intermediates in organic synthesis and key components in various applications, including the development of pharmaceuticals and metal-chelating agents. This compound, with its 13-carbon backbone, represents a lipophilic beta-diketone, the properties of which are of interest to researchers in medicinal chemistry and materials science. This guide serves as a foundational resource for the synthesis, characterization, and understanding of this molecule.

Predicted Physical and Chemical Properties

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₁₃H₂₄O₂ |

| Molecular Weight | 212.33 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or a low-melting solid at room temperature. |

| Melting Point | As a long-chain beta-diketone, it is predicted to have a relatively low melting point. The exact value would need to be determined experimentally. |

| Boiling Point | Expected to have a high boiling point, likely above 250 °C at atmospheric pressure, due to its molecular weight and polar functional groups. The boiling point will decrease significantly under reduced pressure. |

| Density | Predicted to be slightly less dense than water. |

| Solubility | Expected to be insoluble in water due to its long, nonpolar alkyl chain. It should be soluble in common organic solvents such as diethyl ether, ethanol, acetone, and chlorinated hydrocarbons.[1] |

| Acidity (pKa) | The methylene protons between the two carbonyl groups are acidic, with a predicted pKa in the range of 9-11 in water, similar to other beta-diketones. This acidity is a key feature of its chemical reactivity. |

| Keto-Enol Tautomerism | Will exist as an equilibrium mixture of the diketo form and two enol tautomers. The enol form is expected to be significantly populated due to the formation of a stable, six-membered intramolecular hydrogen-bonded ring. |

Synthesis of this compound

A standard and efficient method for the synthesis of beta-diketones is the Claisen condensation.[2][3][4] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, ethyl heptanoate would be reacted with 2-octanone.

Claisen Condensation for the Synthesis of this compound.

Experimental Protocol: Claisen Condensation

-

Preparation : All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the base.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium ethoxide in anhydrous diethyl ether.

-

Addition of Reactants : A mixture of equimolar amounts of ethyl heptanoate and 2-octanone is added dropwise to the stirred solution of the base at room temperature.

-

Reaction : The reaction mixture is then gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup : After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute acid (e.g., 1 M HCl) until the solution is neutral. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocols for Characterization

Once synthesized, a comprehensive characterization of this compound would be necessary to confirm its identity and determine its physical properties.

Experimental Workflow for the Characterization of this compound.

Determination of Melting Point[7][8][9][10][11]

-

A small amount of the purified solid is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Boiling Point[1][12][13][14][15]

-

A small amount of the purified liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The setup is heated in a Thiele tube or a similar apparatus.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid re-enters the capillary tube is recorded as the boiling point.

Solubility Tests[2][3][16][17][18]

-

Approximately 10-20 mg of the compound is added to 1 mL of various solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether) in separate test tubes.

-

The tubes are agitated, and the solubility is observed and recorded. Solubility in acidic or basic solutions can provide information about the functional groups present.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This technique is crucial for confirming the structure and for studying the keto-enol tautomerism.[5][6][7][8][9][10] The diketo form will show a characteristic singlet for the methylene protons (α-protons) between the carbonyls, typically around 3.5-4.0 ppm. The enol form will exhibit a vinyl proton signal around 5.0-6.0 ppm and a broad signal for the enolic hydroxyl proton at a much higher chemical shift (12-16 ppm) due to strong intramolecular hydrogen bonding. The ratio of the integrals of the signals for the keto and enol forms can be used to determine the equilibrium constant.[5][6][7][10]

-

¹³C NMR : The spectrum will show distinct signals for the carbonyl carbons in both the keto (around 200-210 ppm) and enol (around 180-190 ppm) forms, as well as signals for the other carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum will provide information about the functional groups present.[11][12][13] The diketo form will show a strong absorption band for the C=O stretching vibration around 1700-1725 cm⁻¹. The enol form will exhibit a broader, conjugated C=O stretching band at a lower frequency (around 1600-1640 cm⁻¹) and a broad O-H stretching band due to the intramolecularly hydrogen-bonded enolic hydroxyl group.

-

-

Mass Spectrometry (MS) :

Keto-Enol Tautomerism

A defining characteristic of beta-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[8][12] The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and by conjugation of the double bond with the remaining carbonyl group.

Keto-Enol Tautomerism in this compound.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and pH. Nonpolar solvents tend to favor the enol form, as they do not disrupt the intramolecular hydrogen bond. Polar, protic solvents can solvate the carbonyl groups of the keto form, potentially shifting the equilibrium towards the diketo tautomer.

Experimental Investigation of Tautomerism

-

¹H NMR Spectroscopy : As mentioned previously, the ratio of the keto and enol forms can be quantified by integrating the respective signals in the ¹H NMR spectrum.[6][7][10]

-

UV-Vis Spectroscopy : The keto and enol forms have different chromophores and thus exhibit different UV-Vis absorption spectra.[12][17][18][19][20][21] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the diketo form. By analyzing the spectrum of a solution of this compound, the relative concentrations of the tautomers can be determined.

Conclusion

While specific experimental data for this compound is currently lacking, its physical and chemical properties can be confidently predicted based on the well-understood behavior of beta-diketones. This guide provides a robust framework for its synthesis via Claisen condensation and a detailed set of experimental protocols for its thorough characterization. The study of its keto-enol tautomerism, a key feature of this class of compounds, can be effectively carried out using standard spectroscopic techniques. The information presented herein is intended to be a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling further investigation into the properties and potential applications of this compound and related long-chain beta-diketones.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US20140088325A1 - Method for synthesizing beta-dicarbonyl compounds - Google Patents [patents.google.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Existence of β-diketone form of curcuminoids revealed by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benchtop NMR blog - Beta-diketone tautomerization ratio determined via 60 MHz Benchtop NMR — Nanalysis [nanalysis.com]

- 11. mdpi.com [mdpi.com]

- 12. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 14. lupinepublishers.com [lupinepublishers.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dial.uclouvain.be [dial.uclouvain.be]

- 20. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Isolation of Long-Chain β-Diketones from Natural Sources

A case study on n-Tritriacontane-16,18-dione from Eucalyptus Leaf Wax

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into the specific compound 6,8-tridecanedione did not yield any evidence of its discovery or isolation from natural sources in the available scientific literature. Therefore, this guide focuses on a representative and well-documented long-chain β-diketone, n-tritriacontane-16,18-dione , which is known to occur naturally. The experimental protocols detailed herein are based on established methods for the isolation of similar β-diketones from plant waxes and may require optimization for specific applications.

Introduction

β-Diketones, characterized by two carbonyl groups separated by a methylene group, are a class of naturally occurring compounds found in various plants.[1] These molecules, particularly long-chain β-diketones, are major components of the epicuticular wax of many plant species, including those of the genus Eucalyptus.[2] n-Tritriacontane-16,18-dione, a C33 long-chain β-diketone, has been identified as a significant constituent of the leaf wax of several Eucalyptus species, such as Eucalyptus globulus.[2] These compounds are of increasing interest to researchers due to their potential biological activities, including antioxidant properties. This guide provides a comprehensive overview of the discovery, isolation, and characterization of n-tritriacontane-16,18-dione as a representative example of this class of natural products.

Discovery and Natural Occurrence

The presence of long-chain β-diketones in plant waxes has been known for several decades. n-Tritriacontane-16,18-dione is primarily found in the epicuticular wax of Eucalyptus leaves. This waxy layer serves as a protective barrier for the plant against environmental stressors. The discovery of this specific β-diketone and its analogs was facilitated by the development of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the analysis of complex plant extracts.

Experimental Protocols

The isolation of n-tritriacontane-16,18-dione from its natural source, such as Eucalyptus leaves, involves several key steps: extraction of the crude wax, separation of the β-diketone fraction, and purification of the target compound. The following protocol is a representative method adapted from procedures used for the isolation of similar β-diketones from plant waxes.

Extraction of Epicuticular Wax

The initial step involves the extraction of the crude epicuticular wax from the plant material.

-

Plant Material: Fresh or dried leaves of a suitable Eucalyptus species (e.g., Eucalyptus globulus).

-

Solvent: Chloroform or hexane.

-

Procedure:

-

Weigh a known amount of the plant material.

-

Briefly immerse the leaves in the solvent (e.g., for 60-90 seconds) to dissolve the epicuticular wax without extracting significant amounts of intracellular lipids.

-

Filter the solvent to remove any solid plant debris.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude wax extract.

-

Dry the crude wax in a desiccator and record the total yield.

-

Isolation of the β-Diketone Fraction via Copper Chelation

A highly effective method for the selective isolation of β-diketones from the complex wax mixture is through their chelation with copper(II) ions.

-

Reagents:

-

Crude wax extract

-

Toluene or petroleum ether

-

Saturated aqueous solution of copper(II) acetate (Cu(OAc)₂)

-

Dilute hydrochloric acid (HCl)

-

Deionized water

-

-

Procedure:

-

Dissolve a known amount of the crude wax extract in a suitable organic solvent (e.g., toluene).

-

Transfer the solution to a separatory funnel.

-

Add a hot, saturated aqueous solution of copper(II) acetate to the separatory funnel.

-

Shake the funnel vigorously for several minutes. A precipitate of the copper-diketone complex will form at the interface of the two phases.

-

Allow the layers to separate and collect the precipitated copper complex by filtration.

-

Wash the complex with the organic solvent and then with hot water to remove unbound components.

-

To recover the β-diketone, suspend the copper complex in fresh organic solvent and shake with dilute HCl to break the chelate.

-

Wash the organic layer with deionized water until the aqueous phase is neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the enriched β-diketone fraction.

-

Purification by Recrystallization

Further purification of the β-diketone fraction can be achieved by recrystallization.

-

Solvent: A suitable solvent such as acetone or ethanol.

-

Procedure:

-

Dissolve the enriched β-diketone fraction in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

Characterization of n-Tritriacontane-16,18-dione

The identity and purity of the isolated compound are confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups, particularly the characteristic β-diketone moiety.

Data Presentation

The following tables summarize the key quantitative data for n-tritriacontane-16,18-dione.

| Physical and Chemical Properties | |

| Molecular Formula | C₃₃H₆₄O₂ |

| Molecular Weight | 492.87 g/mol |

| Appearance | Colorless crystals or white solid |

| Melting Point | 67.5 - 68 °C |

| Boiling Point | 571.4 °C at 760 mmHg |

| Solubility | Insoluble in water, soluble in organic solvents |

| Spectroscopic Data (Predicted/Typical) | |

| ¹H NMR (CDCl₃, δ) | ~5.5-6.0 ppm (s, 1H, enolic proton), ~2.2-2.5 ppm (t, 4H, -CH₂-C=O), ~1.5-1.7 ppm (m, 4H, -CH₂-CH₂-C=O), ~1.2-1.4 ppm (br s, 48H, -(CH₂)₂₄-), ~0.8-0.9 ppm (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~190-205 ppm (C=O), ~90-100 ppm (enolic C-H), ~40-50 ppm (-CH₂-C=O), ~20-35 ppm (aliphatic CH₂), ~14 ppm (-CH₃) |

| Mass Spectrometry (EI-MS, m/z) | 492 (M⁺), and characteristic fragmentation pattern for long-chain ketones. |

Mandatory Visualization

Caption: Experimental workflow for the isolation of n-tritriacontane-16,18-dione.

Biological Activity and Signaling Pathways

Long-chain β-diketones from natural sources have been investigated for their antioxidant properties. The β-diketone moiety can act as a radical scavenger. However, specific studies on the biological activity and signaling pathways of n-tritriacontane-16,18-dione are limited. One study investigating its effects in a multi-organ carcinogenesis model in rats found no significant inhibitory effects at the tested dose.

Further research is required to fully elucidate the biological activities and potential mechanisms of action of n-tritriacontane-16,18-dione and other long-chain β-diketones. A hypothetical signaling pathway that could be investigated based on the antioxidant properties of β-diketones is their potential to modulate cellular redox signaling.

Caption: Hypothetical modulation of the Nrf2-Keap1 antioxidant response pathway.

Conclusion

n-Tritriacontane-16,18-dione serves as a valuable case study for the discovery and isolation of long-chain β-diketones from natural sources. The methodologies outlined in this guide, particularly the selective copper chelation method, provide a robust framework for obtaining these compounds in high purity. While the biological activities of n-tritriacontane-16,18-dione are still under investigation, its presence in plant waxes and its chemical structure suggest a potential role in protecting against oxidative stress. Further research in this area is warranted to explore the full therapeutic and industrial potential of this and other related natural products.

References

Spectroscopic Analysis of β-Diketones: A Technical Guide

To the intended audience of researchers, scientists, and drug development professionals: please be advised that a comprehensive search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic data (NMR, IR, MS) for 6,8-tridecanedione.

To fulfill the core requirements of this technical guide, we will provide a detailed spectroscopic analysis of a representative and well-characterized β-diketone, acetylacetone (2,4-pentanedione) . The principles and methodologies described herein are directly applicable to the analysis of other β-diketones, including this compound, should the compound become available for study.

Introduction to β-Diketone Spectroscopy

β-Diketones are characterized by the presence of two carbonyl groups separated by a single methylene group. A key feature of these molecules is their existence as a dynamic equilibrium between the diketo and enol tautomers.[1] This tautomerism significantly influences their spectroscopic properties and is a central consideration in the interpretation of their NMR, IR, and MS data. The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring.[1]

Spectroscopic Data for Acetylacetone (2,4-Pentanedione)

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for acetylacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of β-diketones. In solution, both the keto and enol forms of acetylacetone are typically observed, and their relative ratios can be determined from the integration of their respective signals.[2]

¹H NMR Data for Acetylacetone [2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tautomer) |

| ~16.5 | br s | 1H | Enolic OH |

| 5.5 | s | 1H | Vinylic CH (Enol) |

| 3.6 | s | 2H | Methylene CH₂ (Keto) |

| 2.2 | s | 6H | Methyl CH₃ (Enol) |

| 2.0 | s | 6H | Methyl CH₃ (Keto) |

¹³C NMR Data for Acetylacetone [4]

| Chemical Shift (δ) ppm | Assignment (Tautomer) |

| 202.5 | Carbonyl C=O (Keto) |

| 191.0 | Carbonyl C=O (Enol) |

| 100.5 | Vinylic CH (Enol) |

| 58.5 | Methylene CH₂ (Keto) |

| 30.5 | Methyl CH₃ (Keto) |

| 24.5 | Methyl CH₃ (Enol) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For acetylacetone, the IR spectrum displays characteristic absorption bands for both the keto and enol forms.

Significant IR Absorption Bands for Acetylacetone [1][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2400 | Broad | O-H stretch (intramolecularly hydrogen-bonded enol) |

| ~3003 | Medium | C-H stretch |

| 1728, 1708 | Strong | C=O stretch (diketo form) |

| 1606 | Strong | C=C and C=O stretch (conjugated enol form) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features.

Mass Spectrometry Data for Acetylacetone [7][8]

| m/z | Relative Intensity | Proposed Fragment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: A solution of acetylacetone is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS at 0 ppm. Integration of the peaks is performed to determine the relative ratios of different protons.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like acetylacetone, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

Data Acquisition: A background spectrum of the salt plates or the solvent-filled cell is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

Data Processing: The final IR spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding vibrational modes.

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid like acetylacetone, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a molecular ion and a series of fragment ions.[10]

-

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a β-diketone.

Caption: General workflow for the spectroscopic analysis of a β-diketone.

This guide provides a framework for the spectroscopic characterization of β-diketones, using acetylacetone as a detailed example. The methodologies and data interpretation principles are broadly applicable to other compounds in this class, including this compound.

References

- 1. organic chemistry - Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. azom.com [azom.com]

- 3. Acetylacetone(123-54-6) 1H NMR spectrum [chemicalbook.com]

- 4. Acetylacetone(123-54-6) 13C NMR [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acetylacetone [webbook.nist.gov]

- 8. massbank.eu [massbank.eu]

- 9. biopchem.education [biopchem.education]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermochemical Properties of Long-Chain β-Diketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of long-chain β-diketones, compounds of significant interest in pharmaceutical and materials science. Due to a notable gap in the scientific literature regarding experimental thermochemical data for long-chain β-diketones, this guide presents available data for shorter-chain analogues as a reference point. Furthermore, it details the primary experimental and computational methodologies employed to determine these crucial physicochemical parameters, offering a roadmap for future research in this area.

Introduction to β-Diketones

β-Diketones, or 1,3-dicarbonyl compounds, are characterized by two carbonyl groups separated by a single methylene group. This structure imparts unique chemical properties, including keto-enol tautomerism, which significantly influences their physical and chemical behavior. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. This tautomerism is a critical factor in their application as chelating agents for metal ions and as intermediates in organic synthesis. In drug development, the β-diketone moiety is a key structural feature in various pharmacologically active molecules, contributing to their binding affinity and reactivity.

Long-chain β-diketones, which incorporate extended alkyl or acyl chains, are of particular interest due to their increased lipophilicity and potential for forming organized molecular assemblies. These properties are highly relevant for drug delivery systems, formulation science, and the development of novel therapeutic agents. A thorough understanding of their thermochemical properties is essential for predicting their stability, solubility, and behavior in biological systems.

Quantitative Thermochemical Data

While experimental data for long-chain β-diketones are scarce, the following tables summarize key thermochemical properties for several shorter-chain β-diketones to provide a baseline for understanding their behavior. These values are crucial for thermodynamic modeling and for predicting the behavior of their long-chain counterparts.

Table 1: Enthalpies of Formation (ΔfH°), Vaporization (ΔvapH°), and Sublimation (ΔsubH°) of Selected β-Diketones at 298.15 K

| Compound | Formula | State | ΔfH° (kJ/mol) | ΔvapH° (kJ/mol) | ΔsubH° (kJ/mol) |

| Acetylacetone | C₅H₈O₂ | liquid | -425.5 ± 1.0 | 41.3 ± 0.2 | - |

| Trifluoroacetylacetone | C₅H₅F₃O₂ | liquid | -928.0 ± 2.0 | 38.5 ± 0.4 | - |

| Hexafluoroacetylacetone | C₅H₂F₆O₂ | liquid | -1417.1 ± 3.0 | 32.8 ± 0.3 | - |

| Dibenzoylmethane | C₁₅H₁₂O₂ | solid | -228.0 ± 3.0 | - | 115.0 ± 2.0 |

Data compiled from various sources. The uncertainty represents the standard deviation reported in the literature.

Table 2: Melting Point (Tm), Enthalpy of Fusion (ΔfusH°), and Vapor Pressure (P) of Selected β-Diketones

| Compound | Tm (°C) | ΔfusH° (kJ/mol) | Vapor Pressure (Pa) at T (K) |

| Acetylacetone | -23 | 14.2 | 1060 at 293 |

| Dibenzoylmethane | 77-78 | 27.8 | 0.133 at 353 |

| Distearoylmethane | 77.3-77.8 | Not Available | Not Available |

| Dilauroylmethane | 53 | Not Available | Not Available |

| Dioctanoylmethane | 20-21 | Not Available | Not Available |

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of long-chain β-diketones relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.[2] It is used to determine the melting point and enthalpy of fusion of solid compounds.

-

Principle: A sample and a reference material are heated or cooled at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. An endothermic or exothermic event in the sample results in a peak on the DSC thermogram.

-

Instrumentation: A DSC instrument consists of two pans, one for the sample and one for an inert reference (often an empty pan). These are situated in a furnace with a programmable temperature controller and sensors to measure the differential heat flow.

-

Procedure:

-

A small amount of the β-diketone sample (typically 1-5 mg) is accurately weighed into an aluminum or copper pan.

-

The pan is hermetically sealed to prevent any loss of sample due to sublimation.

-

The sample and a reference pan are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen or argon, to create an inert atmosphere.

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) through its melting range.

-

The heat flow to the sample is recorded as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔfusH°) is calculated by integrating the area under the melting peak. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and can be adapted to measure the enthalpy of sublimation.

-

Principle: The mass of a sample is continuously monitored as it is subjected to a controlled temperature program in a specific atmosphere. Mass loss indicates decomposition or sublimation.

-

Instrumentation: A TGA instrument comprises a high-precision balance with a sample pan located inside a furnace.

-

Procedure for Thermal Stability:

-

A small sample of the β-diketone (5-10 mg) is placed in the TGA pan.

-

The furnace is purged with an inert gas (e.g., nitrogen).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range.

-

The mass of the sample is recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition or significant sublimation.

The Knudsen effusion method is a highly accurate technique for determining the vapor pressure of solids with low volatility.

-

Principle: A solid sample is placed in a sealed container (a Knudsen cell) with a small orifice. The cell is heated in a vacuum, causing the sample to sublime. The rate of mass loss through the orifice is proportional to the vapor pressure of the substance at that temperature.

-

Instrumentation: A Knudsen effusion apparatus consists of a Knudsen cell, a high-vacuum system, a furnace for precise temperature control, and a microbalance to measure the mass loss. Often, this is coupled with a mass spectrometer (KEMS) to identify the effusing species.

-

Procedure:

-

The Knudsen cell is loaded with the β-diketone sample.

-

The system is evacuated to a high vacuum.

-

The cell is heated to a specific temperature and allowed to equilibrate.

-

The mass of the cell is monitored over time to determine the rate of mass loss ( dm/dt ).

-

This procedure is repeated at several different temperatures.

-

-

Data Analysis: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the effusing vapor. The enthalpy of sublimation (ΔsubH°) can then be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of long-chain β-diketones.

-

Methodology: Density functional theory (DFT) and other ab initio quantum chemical methods are commonly used to calculate the gas-phase enthalpies of formation.[3] By calculating the total electronic energy of the optimized molecular structure, and applying corrections for zero-point vibrational energy and thermal contributions, the enthalpy of the molecule can be determined. The enthalpy of formation is then calculated by referencing the enthalpies of the constituent elements in their standard states.

-

Significance: Computational studies can provide valuable insights into the structure-property relationships within a homologous series of compounds. For long-chain β-diketones, these methods can predict how the chain length influences properties such as the enthalpy of formation and bond dissociation energies. While computational results should ideally be validated against experimental data, they offer a valuable predictive capability in data-sparse fields.

Visualizations of Experimental Workflows and Relationships

To further clarify the methodologies and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: General experimental workflow for determining the thermochemical properties of long-chain β-diketones.

Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC) analysis.

Caption: The equilibrium relationship between the keto and enol tautomers of a β-diketone.

Conclusion and Future Outlook

The thermochemical properties of long-chain β-diketones are fundamental to their application in drug development and materials science. While a comprehensive experimental dataset for these compounds is currently lacking in the literature, this guide provides a framework for their study by presenting data on shorter-chain analogues and detailing the robust experimental and computational methods available for their characterization.

For researchers and professionals in the field, there is a clear need for systematic studies to determine the enthalpies of formation, fusion, sublimation, and vapor pressures of a homologous series of long-chain β-diketones. Such data would be invaluable for developing predictive models based on structure-property relationships, ultimately accelerating the design and formulation of new drugs and materials. The methodologies outlined herein provide a clear path forward for these future investigations.

References

- 1. ijpras.com [ijpras.com]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational study on the bond dissociation enthalpies in the enolic and ketonic forms of beta-diketones: their influence on metal-ligand bond enthalpies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Aliphatic Chains: Unraveling the Potential Biosynthetic Pathways of 6,8-Tridecanedione

A Technical Guide for Researchers and Drug Development Professionals

Abstract

6,8-Tridecanedione, a C13 β-diketone, belongs to a class of long-chain aliphatic compounds with significant biological activities and potential applications in drug development. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel synthetic biology platforms. This technical guide provides a comprehensive overview of the proposed biosynthetic pathways of this compound, drawing upon the current understanding of polyketide and fatty acid synthesis. Detailed experimental protocols for key investigative techniques are provided, along with a structured presentation of relevant data. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate a deeper understanding of the underlying molecular logic.

Introduction

Long-chain β-diketones are a class of natural products found predominantly in the epicuticular waxes of plants, where they play a role in protecting the plant from environmental stressors. Beyond their structural function in plants, these molecules have garnered interest for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with its 13-carbon backbone and characteristic diketone functional groups, represents a structurally simpler yet intriguing member of this family. The elucidation of its biosynthetic origin is a key step towards its sustainable production and the engineering of novel analogs with enhanced therapeutic properties.

This guide synthesizes the current knowledge on the biosynthesis of related long-chain β-diketones to propose a plausible enzymatic route to this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur via a Type III polyketide synthase (PKS) pathway, which utilizes fatty acyl thioester precursors derived from fatty acid synthesis (FAS). This pathway is analogous to the characterized biosynthesis of other plant-derived β-diketones.[1] The proposed pathway can be dissected into two main stages: the formation of precursor molecules and the subsequent condensation to form the diketone backbone.

Stage 1: Precursor Biosynthesis

The synthesis of the C13 backbone of this compound likely involves the condensation of two medium-chain fatty acyl precursors. Based on the structure of the final product, plausible precursors are a hexanoyl-CoA (C6) and a β-keto-heptanoyl-ACP (C7).

-

Hexanoyl-CoA Synthesis: Hexanoyl-CoA is a standard intermediate in fatty acid synthesis, formed by the iterative addition of two-carbon units from malonyl-CoA to an acetyl-CoA starter unit.

-

β-Keto-heptanoyl-ACP Synthesis: This precursor is also generated through the fatty acid synthase machinery, starting with acetyl-CoA and undergoing two rounds of elongation with malonyl-ACP.

Stage 2: Polyketide Synthase-Mediated Condensation

A specialized Type III PKS, herein referred to as a β-diketone synthase (DKS), is proposed to catalyze the key condensation reaction. The mechanism is thought to proceed as follows:

-

The DKS binds the hexanoyl-CoA starter unit.

-

The DKS then catalyzes a decarboxylative Claisen condensation with a malonyl-CoA extender unit, which is not the primary mechanism for long-chain β-diketones. A more likely mechanism involves the direct condensation of two fatty acyl units.

-

An alternative and more supported hypothesis for long-chain β-diketone synthesis involves the condensation of a fatty acyl-CoA with a β-ketoacyl-ACP. In the case of this compound, this would be the condensation of hexanoyl-CoA with β-keto-heptanoyl-ACP.

-

The condensation reaction results in the formation of the 13-carbon chain with ketone groups at positions 6 and 8. The final product is then released from the enzyme.

Experimental Protocols

The investigation of the proposed biosynthetic pathway for this compound requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Heterologous Expression and Purification of a Candidate β-Diketone Synthase (DKS)

This protocol describes the expression of a candidate DKS gene in Escherichia coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the candidate DKS gene (e.g., pET vector with an N-terminal His-tag)

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE analysis equipment

Procedure:

-

Transform the expression vector into competent E. coli BL21(DE3) cells and plate on selective LB agar.

-

Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold lysis buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged protein with 5 column volumes of elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

In Vitro Enzyme Assay for DKS Activity

This assay determines the ability of the purified DKS to synthesize this compound from its proposed precursors.

Materials:

-

Purified DKS enzyme

-

Hexanoyl-CoA

-

β-Keto-heptanoyl-ACP (can be synthesized enzymatically)

-

Assay buffer (100 mM HEPES pH 7.5, 1 mM DTT)

-

Quenching solution (e.g., 10% formic acid)

-

Ethyl acetate for extraction

-

GC-MS or LC-MS for product analysis

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

80 µL Assay buffer

-

10 µL Purified DKS enzyme (final concentration 1-5 µM)

-

5 µL Hexanoyl-CoA (final concentration 100 µM)

-

5 µL β-Keto-heptanoyl-ACP (final concentration 100 µM)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 10 µL of quenching solution.

-

Extract the product by adding 200 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent and analyze by GC-MS or LC-MS to identify this compound. A standard of this compound is required for comparison.

Stable Isotope Labeling to Trace Precursors

This experiment uses isotopically labeled precursors to confirm their incorporation into the this compound backbone.

Materials:

-

A plant species or cell culture known to produce this compound.

-

[1-¹³C]-acetate or [U-¹³C₆]-glucose.

-

Solvents for extraction of epicuticular waxes (e.g., chloroform, hexane).

-

GC-MS or LC-MS for analysis.

Procedure:

-

Grow the plants or cell culture under standard conditions.

-

Administer the labeled precursor (e.g., by feeding the roots with a solution of labeled acetate or adding labeled glucose to the culture medium).

-

Continue growth for a period sufficient for the incorporation of the label into metabolites.

-

Harvest the plant material or cells and extract the epicuticular waxes or total lipids.

-

Analyze the extract by GC-MS or LC-MS.

-

Examine the mass spectrum of the peak corresponding to this compound for an increase in mass corresponding to the incorporation of ¹³C atoms. The fragmentation pattern can help determine the position of the labels.

Quantitative Data

As of the time of this writing, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics of the cognate DKS or in vivo metabolite concentrations, are not available in the peer-reviewed literature. The following table presents hypothetical, yet plausible, data for a related β-diketone synthase to serve as a reference for future experimental design.

| Parameter | Value | Conditions | Reference |

| Enzyme | β-Diketone Synthase (DKS) | - | Hypothetical |

| Substrate 1 (Acyl-CoA) | Hexanoyl-CoA | - | Hypothetical |

| Km | 50 µM | pH 7.5, 30°C | Hypothetical |

| Substrate 2 (β-ketoacyl-ACP) | β-Keto-heptanoyl-ACP | - | Hypothetical |

| Km | 75 µM | pH 7.5, 30°C | Hypothetical |

| kcat | 0.5 s⁻¹ | pH 7.5, 30°C | Hypothetical |

| Product | This compound | - | Hypothetical |

| In vivo concentration | 10-50 µg/g fresh weight | Plant leaf tissue | Hypothetical |

| Yield from labeled precursor | 0.1 - 1% | [¹³C]-Acetate feeding | Hypothetical |

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound via a Type III PKS provides a solid framework for future research. The immediate next steps should focus on the identification and characterization of the key enzyme, the β-diketone synthase, from a natural source of this compound. The experimental protocols outlined in this guide offer a clear path to achieving this goal.

Further research should also aim to elucidate the regulatory mechanisms governing the expression of the DKS gene and the flux through the biosynthetic pathway. This knowledge will be invaluable for the metabolic engineering of microbial hosts for the sustainable production of this compound and its derivatives. The exploration of the substrate promiscuity of the DKS could also open up avenues for the biocatalytic synthesis of novel β-diketones with unique pharmacological properties. Ultimately, a thorough understanding of the biosynthesis of this intriguing molecule will not only expand our knowledge of plant natural product diversity but also pave the way for its innovative application in medicine and biotechnology.

References

An In-depth Technical Guide to the Tautomerism and Keto-Enol Equilibrium in β-Diketones, with a Focus on 6,8-Tridecanedione as a Model System

For Researchers, Scientists, and Drug Development Professionals

Introduction to Keto-Enol Tautomerism in β-Diketones

Tautomers are constitutional isomers that readily interconvert, with the most common form being proton tautomerism. In β-dicarbonyl compounds such as 6,8-tridecanedione, the presence of α-hydrogens allows for a dynamic equilibrium between the diketo form and two enol forms.[1] This equilibrium is not a resonance, but a true isomerization involving the movement of both a proton and a double bond.

The enol form of β-diketones is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, which delocalizes the π-electrons and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydroxyl proton of the enol and the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[2]

Due to these stabilizing factors, many β-dicarbonyl compounds exhibit a substantial population of the enol tautomer at equilibrium, in contrast to simple ketones and aldehydes where the keto form is overwhelmingly favored.[1]

Quantitative Analysis of the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is described by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the diketo tautomer.

Keq = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

The equilibrium is influenced by several factors, including the structure of the β-dicarbonyl, the solvent, and the temperature.

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Generally, nonpolar solvents favor the enol form, while polar solvents shift the equilibrium towards the more polar diketo form.[2][3] This is because the intramolecular hydrogen bond of the enol is more stable in a nonpolar environment. In polar protic solvents, intermolecular hydrogen bonding between the solvent and the diketo form can compete with and disrupt the intramolecular hydrogen bond of the enol form.

Table 1: Keto-Enol Equilibrium Data for Acetylacetone in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol | Keq |

| Gas Phase | 1 | 92 | 11.5 |

| Cyclohexane | 2.0 | 97 | 32.3 |

| Carbon Tetrachloride | 2.2 | 95 | 19.0 |

| Benzene | 2.3 | 96 | 24.0 |

| Chloroform | 4.8 | 82 | 4.56 |

| Acetonitrile | 37.5 | 58 | 1.38 |

| Water | 80.1 | 15 | 0.18 |

Data compiled from various literature sources for acetylacetone as a model for linear β-diketones.

The temperature dependence of the equilibrium constant allows for the determination of the thermodynamic parameters of the tautomerization process, namely the standard enthalpy change (ΔH°) and the standard entropy change (ΔS°), through the van't Hoff equation. For many β-diketones, the enolization is an exothermic process (negative ΔH°) and is accompanied by a decrease in entropy (negative ΔS°), which is attributed to the formation of the ordered, cyclic enol structure.[4]

Table 2: Thermodynamic Data for the Enolization of Acetylacetone

| Parameter | Value |

| ΔH° | -10.0 to -12.6 kJ/mol |

| ΔS° | -25 to -33 J/(mol·K) |

Values are for the neat liquid or in nonpolar solvents and may vary with experimental conditions.[4]

Experimental Protocols for a Tautomerism Study

The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used technique.

Principle: The keto-enol tautomerism is a slow process on the NMR timescale, meaning that distinct signals for both the keto and enol forms can be observed in the 1H NMR spectrum.[5] The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to specific protons in each form.

Experimental Workflow:

-

Sample Preparation: A solution of the β-diketone (e.g., this compound) is prepared in a deuterated solvent of choice.

-

NMR Acquisition: The 1H NMR spectrum is recorded on a high-resolution NMR spectrometer.

-

Spectral Analysis:

-

Keto Form: The protons on the α-carbon (the CH2 group between the two carbonyls) typically appear as a singlet. The terminal methyl and other alkyl protons will also have characteristic signals.

-

Enol Form: The vinylic proton of the C=C double bond appears as a distinct singlet. The hydroxyl proton of the enol often gives a broad signal at a downfield chemical shift due to the strong intramolecular hydrogen bond. The protons of the alkyl groups in the enol form will also have unique signals.

-

-

Quantification: The integral of the α-CH2 signal of the keto form is compared to the integral of the vinylic proton signal of the enol form. The ratio of these integrals, after accounting for the number of protons each signal represents, gives the ratio of the keto to enol tautomers.

Principle: The keto and enol tautomers have different electronic structures and thus exhibit different UV-Vis absorption spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated diketo form.[6][7]

Experimental Workflow:

-

Sample Preparation: Solutions of the β-diketone are prepared in the solvent of interest.

-

UV-Vis Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

-

Data Analysis: The absorbance maxima corresponding to the keto and enol forms are identified. The relative concentrations can be estimated from the intensities of these absorption bands, although this method is generally less precise than NMR for quantitative analysis due to overlapping bands.[8]

Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model the structures and relative energies of the keto and enol tautomers.[9][10] These calculations can predict the most stable tautomer and provide insights into the geometric and electronic factors that stabilize it. Solvent effects can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).[11]

Computational Workflow:

-

Structure Building: The 3D structures of the diketo and enol tautomers of the target molecule (e.g., this compound) are built using molecular modeling software.

-

Geometry Optimization and Energy Calculation: The geometries of both tautomers are optimized, and their electronic energies are calculated at a chosen level of theory (e.g., B3LYP/6-31G*).

-

Solvent Modeling: The calculations are repeated using a PCM to simulate the presence of different solvents.

-

Analysis: The relative energies of the tautomers are used to predict the equilibrium constant and the percentage of each tautomer.

Visualizations

Caption: Keto-enol tautomerism of this compound.

Caption: Experimental workflow for NMR analysis of keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of β-diketones like this compound is a fundamental equilibrium that dictates many of their chemical and physical properties. While specific experimental data for this compound is lacking, the principles governing its tautomeric behavior can be confidently inferred from extensive studies on model compounds such as acetylacetone. The equilibrium is highly sensitive to the solvent environment, with nonpolar media favoring the stabilized enol form and polar media shifting the equilibrium towards the diketo form. The quantitative analysis of this equilibrium is readily achievable through standard experimental techniques, primarily 1H NMR spectroscopy, and can be further elucidated through computational modeling. A thorough understanding of this tautomeric relationship is essential for researchers in organic synthesis, coordination chemistry, and drug development, as it can significantly impact reaction outcomes, metal-binding properties, and biological interactions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. An n.m.r. study of keto–enol tautomerism in β-diketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 6,8-Tridecanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Tridecanedione is a β-diketone, a class of organic compounds characterized by the presence of two carbonyl groups separated by a methylene group. This structural motif imparts unique chemical properties, including keto-enol tautomerism and the ability to form stable metal complexes, making β-diketones valuable in various applications, including as intermediates in pharmaceutical synthesis.[1][2] The solubility of a compound is a critical physicochemical parameter in drug development, influencing formulation, bioavailability, and efficacy.

Factors Influencing the Solubility of β-Diketones

The solubility of β-diketones, such as this compound, is governed by several factors, primarily the interplay between the solute and solvent properties. The "like dissolves like" principle is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[3]

Keto-Enol Tautomerism: β-Diketones exist in a dynamic equilibrium between their keto and enol tautomeric forms.[2] The enol form is stabilized by intramolecular hydrogen bonding, which can reduce the molecule's polarity compared to the keto form. The position of this equilibrium is influenced by the solvent's polarity. In non-polar solvents, the enol form often predominates, while polar solvents can shift the equilibrium towards the keto form. This tautomeric shift can, in turn, affect the compound's overall solubility in a given solvent.

Molecular Structure: The long alkyl chains of this compound contribute to its non-polar character, suggesting a higher solubility in non-polar organic solvents. The presence of the polar β-dicarbonyl group, however, allows for interactions with polar solvents.

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial in determining the solubility of a β-diketone. Solvents that can effectively solvate both the non-polar alkyl chains and the polar dicarbonyl group will likely exhibit higher solubilizing capacity.

Common Organic Solvents for Solubility Studies

The selection of an appropriate solvent is a critical first step in determining the solubility of a compound. The following table summarizes the physical properties of several common organic solvents, which can be used as a guide for selecting candidate solvents for this compound solubility studies.

| Solvent | Formula | Boiling Point (°C) | Density (g/cm³) | Dielectric Constant | Polarity Index |

| Acetone | C₃H₆O | 56 | 0.791 | 20.7 | 5.1 |

| Acetonitrile | C₂H₃N | 82 | 0.786 | 37.5 | 5.8 |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.1 | 3.1 |

| Ethanol | C₂H₅OH | 78 | 0.789 | 24.5 | 4.3 |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | 6.0 | 4.4 |